![molecular formula C6H13FN2 B15360060 2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine](/img/structure/B15360060.png)
2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3R)-3-Fluoropyrrolidin-1-yl]ethanamine is a chemical compound with a molecular structure featuring a fluorine-substituted pyrrolidine ring attached to an ethanamine chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine typically involves the following steps:
Starting Materials: : Pyrrolidine and ethylamine are essential starting materials.
Fluorination: : The pyrrolidine ring undergoes fluorination, which is usually achieved using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide. The fluorination reaction is performed under controlled conditions to ensure regioselectivity and chirality.
Amine Introduction: : The ethanamine chain is then introduced through a nucleophilic substitution reaction, where an ethanamine derivative (e.g., ethanamine hydrochloride) reacts with the fluorinated pyrrolidine intermediate. This step often requires a polar solvent like dimethylformamide (DMF) and a base such as potassium carbonate to facilitate the reaction.
Industrial Production Methods
Industrial-scale production of this compound may employ more efficient and scalable processes:
Continuous Flow Chemistry: : Continuous flow reactors can be utilized to optimize reaction conditions, reduce reaction times, and improve yields.
Catalysis: : The use of catalytic systems, such as transition metal catalysts or organocatalysts, can enhance reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine can undergo various chemical reactions:
Oxidation: : The compound can be oxidized to form corresponding N-oxide derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: : Reduction reactions can yield reduced forms of the compound. Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the ethanamine chain or pyrrolidine ring. Halogenation, alkylation, and acylation are common substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dimethylformamide (DMF), dichloromethane (DCM).
Bases: : Potassium carbonate, sodium hydroxide.
Major Products Formed
The major products formed from these reactions include:
N-Oxide Derivatives: : Formed through oxidation reactions.
Reduced Amines: : Produced via reduction reactions.
Substituted Derivatives: : Resulting from substitution reactions, yielding compounds with modified functional groups.
Applications De Recherche Scientifique
2-[(3R)-3-Fluoropyrrolidin-1-yl]ethanamine finds applications in various scientific research fields:
Chemistry: : Used as a building block for the synthesis of complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: : Investigated for its potential biological activities, including its interaction with biological receptors and enzymes. It may act as a ligand or modulator in biochemical assays.
Medicine: : Studied for its potential therapeutic applications. It could serve as a precursor for the development of novel drugs targeting specific medical conditions.
Industry: : Utilized in the production of specialty chemicals and materials. It may be employed in the synthesis of functional materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine involves:
Molecular Targets: : The compound interacts with specific molecular targets, such as receptors, enzymes, or ion channels. These interactions can modulate the activity of the target molecules.
Pathways Involved: : The compound's effects are mediated through signaling pathways, such as G-protein coupled receptor pathways or enzyme inhibition mechanisms. These pathways influence various cellular processes, including gene expression, signal transduction, and metabolism.
Comparaison Avec Des Composés Similaires
2-[(3R)-3-Fluoropyrrolidin-1-yl]ethanamine can be compared with other similar compounds, highlighting its uniqueness:
Similar Compounds
2-[(3R)-3-Chloropyrrolidin-1-yl]ethanamine
2-[(3R)-3-Bromopyrrolidin-1-yl]ethanamine
Comparison
Substituent Effects: : The presence of a fluorine atom in this compound imparts unique electronic properties compared to chloro or bromo analogs. Fluorine can enhance metabolic stability and influence biological activity.
Chirality: : The (3R) configuration ensures a specific spatial arrangement, which can affect the compound's interaction with chiral biological targets.
Propriétés
Formule moléculaire |
C6H13FN2 |
|---|---|
Poids moléculaire |
132.18 g/mol |
Nom IUPAC |
2-[(3R)-3-fluoropyrrolidin-1-yl]ethanamine |
InChI |
InChI=1S/C6H13FN2/c7-6-1-3-9(5-6)4-2-8/h6H,1-5,8H2/t6-/m1/s1 |
Clé InChI |
BDJMFULOUWVNIL-ZCFIWIBFSA-N |
SMILES isomérique |
C1CN(C[C@@H]1F)CCN |
SMILES canonique |
C1CN(CC1F)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


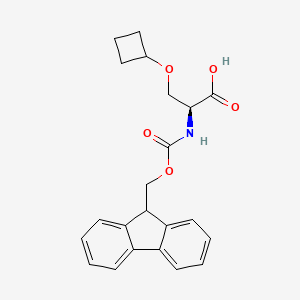
![tert-butyl N-[1-(4-nitrophenyl)-3-oxopropan-2-yl]carbamate](/img/structure/B15359984.png)

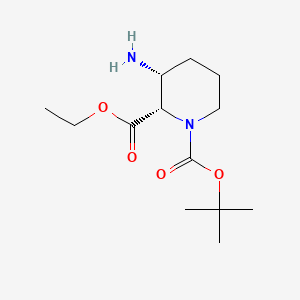

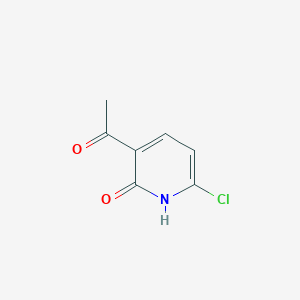
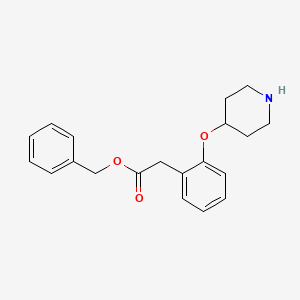
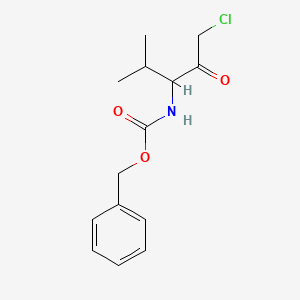
![tert-butyl (1S,4R)-1-vinyl-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B15360052.png)
![Ethyl 8-bromo-6-fluoroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15360055.png)


![Methyl 4-[8-chloro-3-(cyanomethyl)imidazo[1,5-a]pyrazin-1-yl]benzoate](/img/structure/B15360072.png)
![tert-Butyl 3-{[tert-butyl(dimethyl)silyl]oxy}-6-(dimethoxyphosphoryl)-5-oxohexanoate](/img/structure/B15360078.png)
